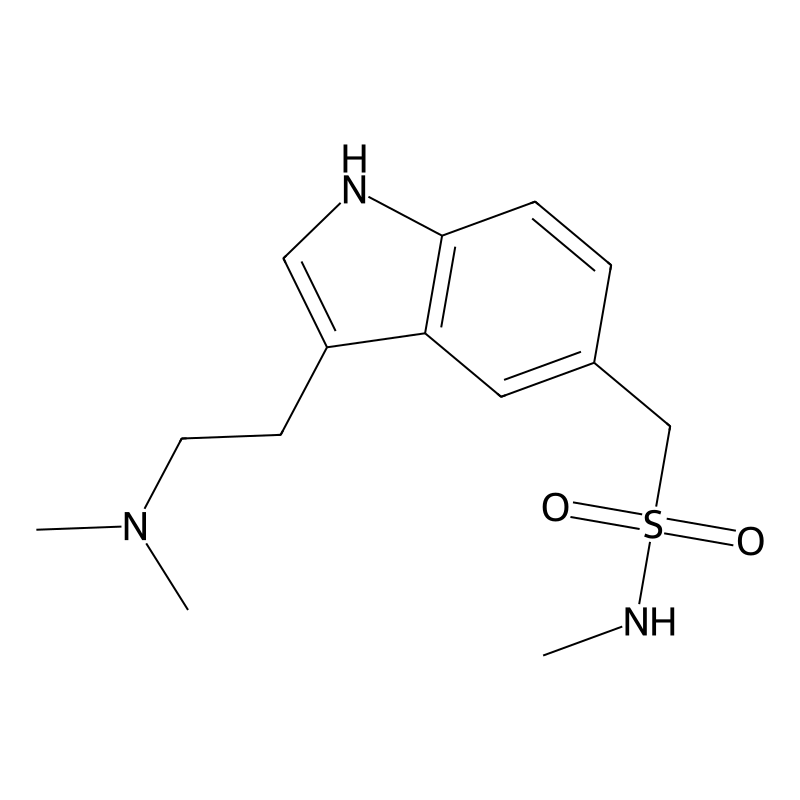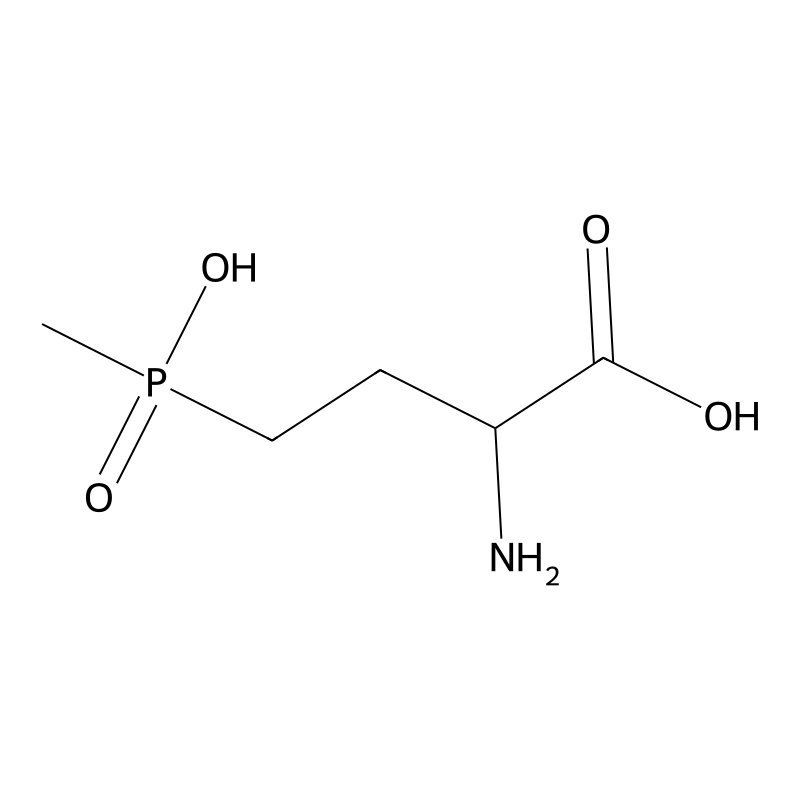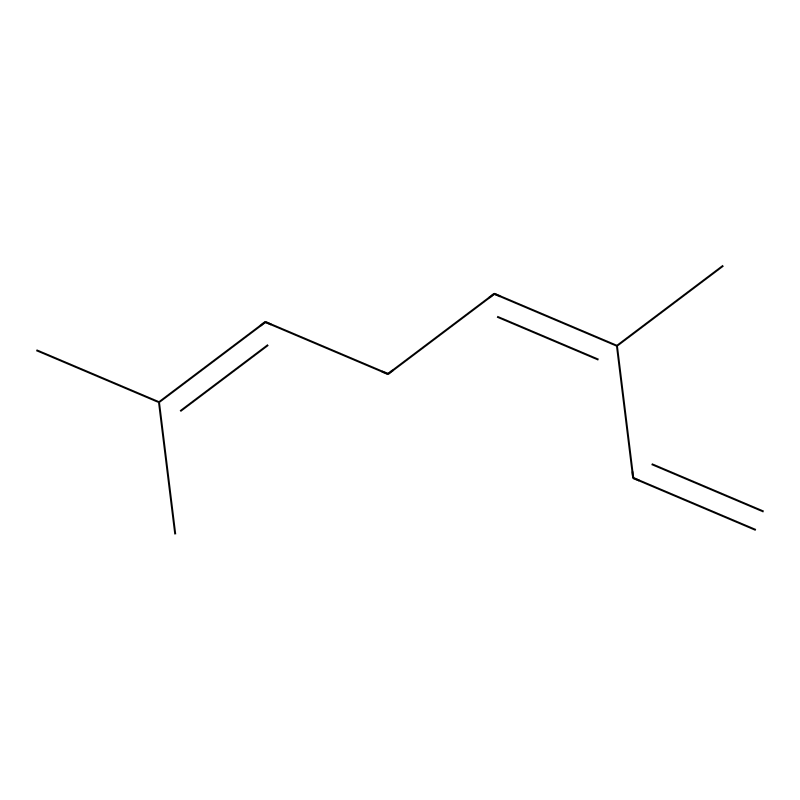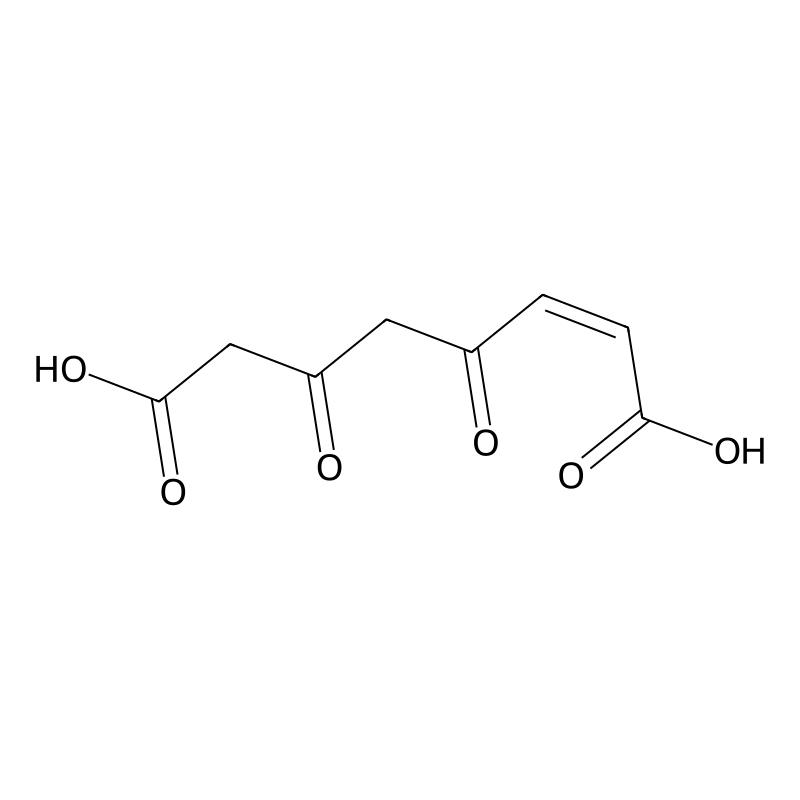3-Benzooxazol-2-yl-benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Benzooxazol-2-yl-benzoic acid is an organic compound containing a carboxylic acid group (COOH) and a benzoxazole ring bonded to a benzene ring. While its natural occurrence is not well documented, it holds significance in scientific research due to its potential applications [].
Molecular Structure Analysis
The key feature of 3-Benzooxazol-2-yl-benzoic acid is the combination of three aromatic rings: a central benzene ring linked to a benzoxazole ring at the 3rd position and a carboxylic acid group attached at the other end (2nd position) [, ]. The benzoxazole ring itself comprises a fused benzene and oxazole ring, introducing a nitrogen atom into the structure. This combination of aromatic rings and the presence of a carboxylic acid group can influence the chemical properties of the molecule [].
Chemical Reactions Analysis
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might undergo decarboxylation, releasing carbon dioxide and forming a new molecule.
- Ullmann coupling: This reaction can link two aromatic halides using copper catalysts to form a carbon-carbon bond. It could potentially be used to synthesize the desired molecule if suitable starting materials are available [].
- Suzuki-Miyaura coupling: Another possibility is the Suzuki-Miyaura coupling, which uses palladium catalysts to create a carbon-carbon bond between an organoboron compound and a halogenated aromatic ring.
Physical And Chemical Properties Analysis
- Solid state at room temperature: Due to the presence of aromatic rings, the compound is likely a solid at room temperature [].
- Relatively high melting point: The extensive network of aromatic rings can result in a high melting point [].
- Limited solubility in water: The aromatic character reduces solubility in water, but it might be soluble in organic solvents like dichloromethane or dimethylformamide [].








